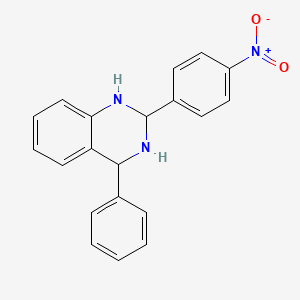
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a nitrophenyl group at the second position and a phenyl group at the fourth position of the tetrahydroquinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves a multi-step process. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-nitrobenzaldehyde and aniline in the presence of a catalyst can lead to the formation of the desired quinazoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Oxidation: Oxidative reactions can modify the tetrahydroquinazoline ring, potentially leading to the formation of quinazoline derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Reduction: 2-(4-Aminophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinazoline derivatives with modified functional groups.
科学的研究の応用
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Phenyl-4-quinazolinone: Lacks the nitrophenyl group but shares the quinazoline core.
4-Nitroquinazoline: Contains the nitro group but differs in the substitution pattern.
4-Phenylquinazoline: Similar phenyl substitution but lacks the nitro group.
Uniqueness: 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
84570-92-3 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H17N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13,19-22H |
InChIキー |
CDOBMMKHTIVSFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



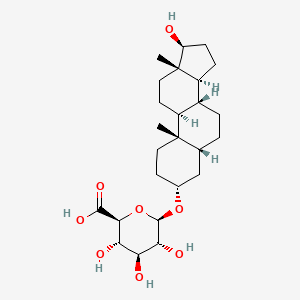
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
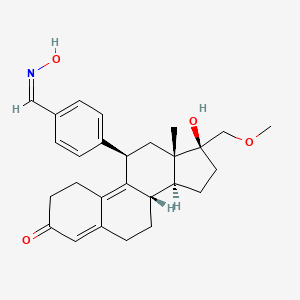

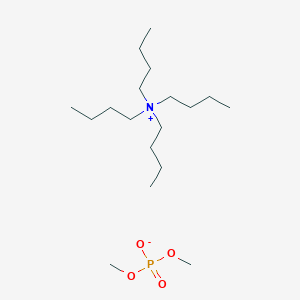
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

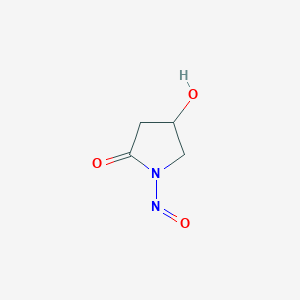
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
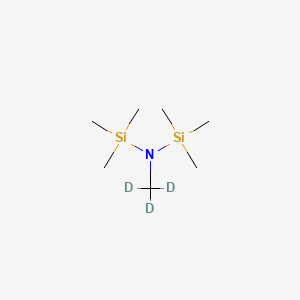
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
